![molecular formula C19H22F3N3O3S B2962443 1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-31-8](/img/structure/B2962443.png)

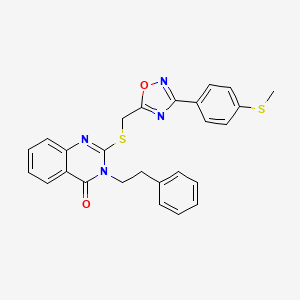

1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

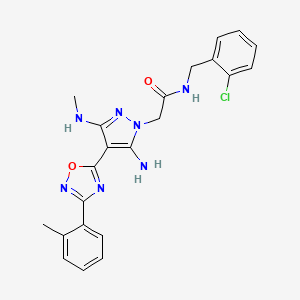

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Imidazolidine-2,4-dione is another important heterocyclic compound often found in pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Structural Analysis

A significant focus in the research involving imidazolidine-2,4-dione derivatives is on their synthesis and structural characterization. Parihar and Ramana (2003) developed a convenient method for synthesizing diazaestrone analogs, highlighting the chemoselective N-alkylation of imidazolidine-2,4-dione, which can be related to the structural manipulation of compounds like the one (Parihar & Ramana, 2003). Similarly, Prasad et al. (2018) synthesized and characterized a racemic imidazolidine-2,4-dione derivative, providing insights into its structural and spectral properties through X-ray diffraction and DFT calculations (Prasad et al., 2018).

Pharmacological Applications

Research on imidazolidine-2,4-dione derivatives also explores their potential pharmacological applications. For instance, Wrobel et al. (1998) examined novel thiazolidine-2,4-diones as antihyperglycemic agents, indicating the therapeutic potential of structurally similar compounds in managing diabetes (Wrobel et al., 1998). Prakash et al. (2011) synthesized and tested thiazolidine-2,4-dione derivatives for antimicrobial activity, demonstrating their effectiveness against gram-positive bacteria and fungi, suggesting the antimicrobial potential of related compounds (Prakash et al., 2011).

Mecanismo De Acción

Target of Action

The compound is a piperidine derivative. Piperidines are often used in the pharmaceutical industry and can interact with a variety of biological targets. For example, some piperidine derivatives have been found to inhibit the NLRP3 inflammasome , a protein complex involved in the immune response .

Mode of Action

This can result in changes to cellular processes and responses .

Biochemical Pathways

If it does indeed target the nlrp3 inflammasome, it could potentially affect pathways involved in inflammation and the immune response .

Result of Action

If it does inhibit the nlrp3 inflammasome, it could potentially reduce inflammation and modulate immune responses .

Propiedades

IUPAC Name |

1-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O3S/c20-19(21,22)13-25-17(27)12-24(18(25)28)14-6-9-23(10-7-14)16(26)8-11-29-15-4-2-1-3-5-15/h1-5,14H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOSEMKLQUGLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2962361.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962367.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2962368.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)